2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often synthesized from 3,4-dimethylphenylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The triazole ring can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3,4-dimethylphenyl)-N-ethyl-5-(carboxylic acid)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial properties.
Enzyme Inhibition: Can act as inhibitors for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutics: Investigated for its potential in treating various diseases.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments for industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzimidazole Derivatives: Similar in structure but with a benzimidazole ring instead of a triazole ring.
Uniqueness
Substituent Effects: The presence of the 3,4-dimethylphenyl and hydroxymethyl groups imparts unique chemical and biological properties.
Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Properties
Molecular Formula |
C14H18N4O2 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-4-15-14(20)13-12(8-19)16-18(17-13)11-6-5-9(2)10(3)7-11/h5-7,19H,4,8H2,1-3H3,(H,15,20) |
InChI Key |
RDLXXROSMBSSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NN(N=C1CO)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.